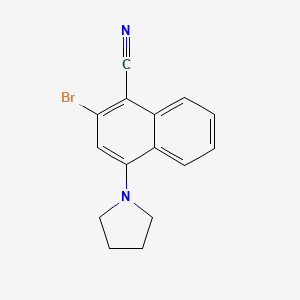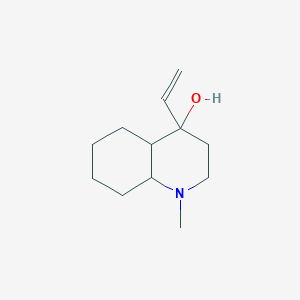
4-Ethenyl-1-methyldecahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-vinyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a decahydroquinoline core structure with a methyl group at the first position, a vinyl group at the fourth position, and a hydroxyl group also at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by functional group modifications. For instance, the hydrogenation of 4-vinylquinoline can yield the decahydroquinoline core, which can then be methylated and hydroxylated under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation. Subsequent functionalization steps, such as methylation and hydroxylation, are carried out using reagents like methyl iodide and sodium hydroxide under anhydrous conditions .
化学反応の分析
Types of Reactions: 1-Methyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 1-Methyl-4-vinyldecahydroquinolin-4-one.
Reduction: 1-Methyl-4-ethyldecahydroquinolin-4-ol.
Substitution: 1-Methyl-4-vinyldecahydroquinolin-4-chloride.
科学的研究の応用
1-Methyl-4-vinyldecahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
作用機序
The mechanism of action of 1-Methyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The vinyl group can undergo polymerization reactions, contributing to the compound’s reactivity. The decahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
1-Methyl-4-vinyldecahydroquinolin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-Methyl-4-ethyldecahydroquinolin-4-ol: Similar structure but with an ethyl group instead of a vinyl group.
4-Hydroxy-2-quinoline: Similar core structure but with different functional groups.
Uniqueness: 1-Methyl-4-vinyldecahydroquinolin-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the decahydroquinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
62233-80-1 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC名 |
4-ethenyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H21NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h3,10-11,14H,1,4-9H2,2H3 |
InChIキー |
LHMVFLUAASVWDO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C2C1CCCC2)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
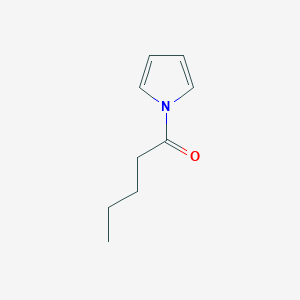
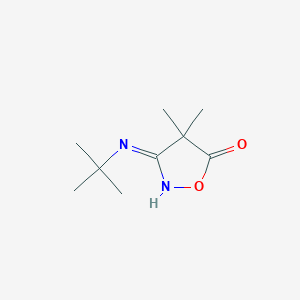


![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
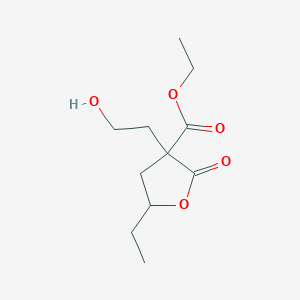
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
